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CAS No.: 126712-07-0

Cat. No.: B135689
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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-6-methoxybenzaldehyde is an aromatic aldehyde with potential applications as a

building block in organic synthesis, particularly in the development of novel pharmaceutical

compounds and other functional materials. Its chemical structure, featuring a benzene ring

substituted with an aldehyde, a bromine atom, and a methoxy group, gives rise to a unique

spectroscopic signature. A thorough understanding of its spectroscopic properties is essential

for its unambiguous identification, purity assessment, and the characterization of its reaction

products.

Due to the limited availability of published spectroscopic data for 2-Bromo-6-
methoxybenzaldehyde, this guide provides a comprehensive analysis of closely related and

structurally analogous compounds: 2-Bromobenzaldehyde and 2,6-Dimethoxybenzaldehyde.

The data presented for these analogs offer valuable insights into the expected spectroscopic

features of the target molecule. This document also outlines detailed, generalized experimental
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protocols for the acquisition of spectroscopic data and presents a logical workflow for the

characterization of such compounds.

Spectroscopic Data of Analogous Compounds
The following tables summarize the key spectroscopic data for 2-Bromobenzaldehyde and 2,6-

Dimethoxybenzaldehyde, providing a basis for predicting the spectral characteristics of 2-
Bromo-6-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

2-

Bromobenzaldeh

yde

CDCl₃ 10.36 s Aldehyde (-CHO)

7.92-7.90 m Aromatic C-H

7.66-7.63 m Aromatic C-H

7.46-7.40 m Aromatic C-H

2,6-

Dimethoxybenzal

dehyde

CDCl₃ 10.4 s Aldehyde (-CHO)

7.4 t
Aromatic C-H (H-

4)

6.6 d
Aromatic C-H (H-

3, H-5)

3.9 s Methoxy (-OCH₃)

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-

Bromobenzaldehyde
CDCl₃ 191.9 Aldehyde (C=O)

135.4, 133.9, 133.4,

129.8, 127.9, 127.1
Aromatic Carbons

2,6-

Dimethoxybenzaldehy

de

CDCl₃ 189.5 Aldehyde (C=O)

162.0, 136.5, 124.5,

113.0, 104.0
Aromatic Carbons

56.0 Methoxy (-OCH₃)

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of Analogous Compounds
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

2-Bromobenzaldehyde ~3070, ~2860, ~2770
Aromatic and Aldehydic C-H

Stretch

~1700
C=O Carbonyl Stretch

(Aldehyde)

~1580, ~1450 Aromatic C=C Ring Stretch

~750 C-Br Stretch

2,6-Dimethoxybenzaldehyde[1] ~3080-3000 Aromatic C-H Stretch[1]

~2880 & ~2720
Aldehyde C-H Stretch (Fermi

doublet)[1]

~1700
C=O Carbonyl Stretch of the

aldehyde[1]

~1600-1450 Aromatic C=C Ring Stretch[1]

~1250 & ~1050
Asymmetric & Symmetric C-O-

C Stretch (methoxy groups)[1]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Analogous Compounds

Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Interpretation

Benzaldehyde (for reference) 106 [M]⁺
105 [M-H]⁺, 77 [C₆H₅]⁺ (phenyl

cation), 51 [C₄H₃]⁺

2,6-Dimethoxybenzaldehyde[1] 166 [M]⁺
165 [M-H]⁺, 151 [M-CH₃]⁺, 137

[M-CHO]⁺, 77 [C₆H₅]⁺[1][2]

Note: For 2-Bromobenzaldehyde, the molecular ion peak would appear as a pair of peaks of

nearly equal intensity (M and M+2) due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 2-Bromo-6-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal

reference (δ 0.00 ppm).

Instrument Setup: The NMR tube is placed into the spectrometer's probe. The magnetic field

is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by

shimming.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a

single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, an

acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and the co-addition of 8 to

16 scans to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g.,

128 to 1024 or more) and a longer relaxation delay may be necessary. The spectral width is

typically 0 to 220 ppm.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

Instrument Setup: The FT-IR spectrometer is allowed to warm up and stabilize. A background

spectrum of the empty ATR crystal is recorded to subtract the absorbance of atmospheric
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CO₂ and water vapor.

Data Acquisition: The sample is brought into firm contact with the ATR crystal using a

pressure clamp. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹ with

a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to enhance the signal

quality.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum. Peak positions are identified and

reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: For a solid sample, it can be introduced via a direct insertion probe or, if

sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as

a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are then

analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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Chemical Synthesis
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(e.g., Chromatography, Recrystallization)
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Structure Confirmation
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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and

spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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